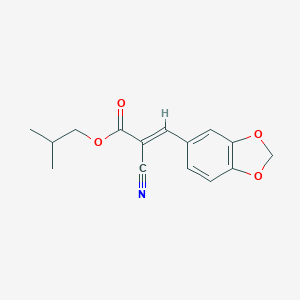

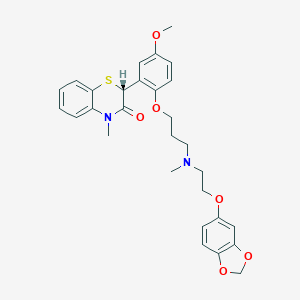

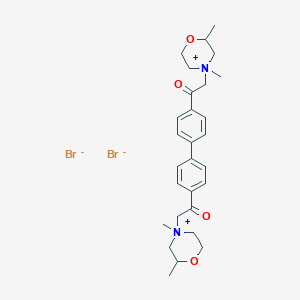

![molecular formula C48H64O8 B055937 2,8,14,20-Tetrapentylcalixresorc[4]arene CAS No. 120663-39-0](/img/structure/B55937.png)

2,8,14,20-Tetrapentylcalixresorc[4]arene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,8,14,20-Tetrapentylcalixresorc[4]arene is a macrocycle compound that belongs to the family of calixarenes. It has a unique structure that consists of four phenolic hydroxyl groups and four aromatic rings. This compound has attracted the attention of many researchers due to its potential applications in various fields, including drug delivery, catalysis, and sensing.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Enantiomer Synthesis : The first synthesis and isolation of enantiomers of inherently chiral resorc[4]arenes, achieved through monofunctionalization, have been reported. This process involves the separation of diastereomeric mixtures and hydrolysis to obtain pure resorc[4]arenes (Agena, Wolff, & Mattay, 2001).

Structural Studies : Tetraalkylated derivatives of 2,8,14,20-tetrathiacalix[4]arenes have been synthesized, with studies showing their unique formation of infinite channels in solid-state structures (Lhota´k et al., 1998).

Biochemical Applications

- Enzyme Inhibition : Research demonstrates that certain derivatives of resorcin[4]arene can inhibit α-chymotrypsin. This inhibition is due to the interaction between the resorcin[4]arene and the enzyme, which involves hydrophobic and polar group interactions (Uccello-Barretta et al., 2015).

Mass Spectrometry

- Calibration of Mass Spectrometers : Tetra-n-octyl derivatives of resorc[4]arene have been used for calibrating electrospray mass spectrometers in high mass ranges. This application utilizes their ability to form cluster ions (Letzel, Agena, & Mattay, 2001).

Materials Science

Charge Transfer Interactions : Studies on resorcin[4]arene's interactions with fullerenes have revealed their capacity to form charge-transfer complexes, which are essential in materials science for applications like solar cells (Saha et al., 2004).

Phase Transfer Catalyst : Calixarenes, including derivatives of resorcin[4]arene, have been tested as phase transfer catalysts in chemical reactions, like the synthesis of vanillin from eugenol (Utomo & Setiati, 2019).

Coordination Chemistry

- Lanthanide Coordination Polymers : Tetracarboxylatoresorcin[4]arene derivatives have been used to construct lanthanide-based coordination polymers, showcasing potential for selective luminescent sensing properties (Ma et al., 2019).

Analytical Chemistry

Metal Ion Complexation : Comparative studies on metal ion complexes of thiacalix[4]arene derivatives highlight their potential as molecular receptors, important in analytical chemistry for ion sensing and separation (Suwattanamala et al., 2006).

Fluorescent Sensing : Modified metal-organic frameworks (MOFs) using resorcin[4]arene-based tetracarboxylic acids have been developed for highly selective sensing of metal ions and small organic molecules (Zhao et al., 2016).

Eigenschaften

CAS-Nummer |

120663-39-0 |

|---|---|

Produktname |

2,8,14,20-Tetrapentylcalixresorc[4]arene |

Molekularformel |

C48H64O8 |

Molekulargewicht |

769 g/mol |

IUPAC-Name |

2,8,14,20-tetrapentylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |

InChI |

InChI=1S/C48H64O8/c1-5-9-13-17-29-33-21-35(43(51)25-41(33)49)30(18-14-10-6-2)37-23-39(47(55)27-45(37)53)32(20-16-12-8-4)40-24-38(46(54)28-48(40)56)31(19-15-11-7-3)36-22-34(29)42(50)26-44(36)52/h21-32,49-56H,5-20H2,1-4H3 |

InChI-Schlüssel |

LRJAHNNLOBUXBG-UHFFFAOYSA-N |

SMILES |

CCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCC)O)O)CCCCC)CCCCC |

Kanonische SMILES |

CCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCC)O)O)CCCCC)CCCCC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

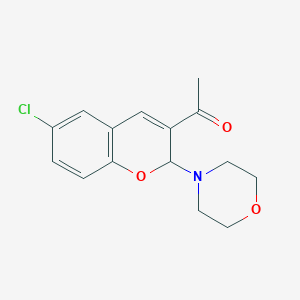

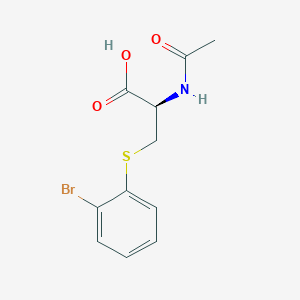

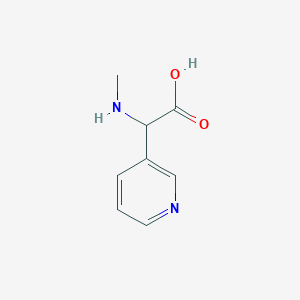

![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)

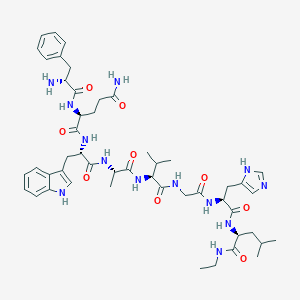

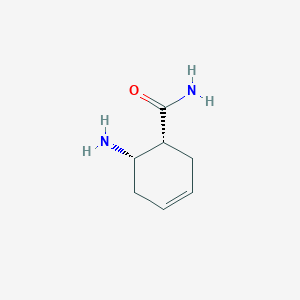

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)